7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione 7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione A GSK-3 inhibitor; use

Brand Name: Vulcanchem
CAS No.: 676596-64-8
VCID: VC0028004
InChI: InChI=1S/C15H13BrN4O/c16-10-3-5-11(6-4-10)19-20-13-7-8-14(21)18-12-2-1-9-17-15(12)13/h1-6,9,19H,7-8H2,(H,18,21)
SMILES: C1CC(=O)NC2=C(C1=NNC3=CC=C(C=C3)Br)N=CC=C2
Molecular Formula: C15H13BrN4O
Molecular Weight: 345.19 g/mol

7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione

CAS No.: 676596-64-8

Cat. No.: VC0028004

Molecular Formula: C15H13BrN4O

Molecular Weight: 345.19 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione - 676596-64-8

Specification

Description A GSK-3 inhibitor; use

CAS No. 676596-64-8
Molecular Formula C15H13BrN4O
Molecular Weight 345.19 g/mol
IUPAC Name 9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one
Standard InChI InChI=1S/C15H13BrN4O/c16-10-3-5-11(6-4-10)19-20-13-7-8-14(21)18-12-2-1-9-17-15(12)13/h1-6,9,19H,7-8H2,(H,18,21)
Standard InChI Key AEELCBKXLYOXEY-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C(C1=NNC3=CC=C(C=C3)Br)N=CC=C2
Canonical SMILES C1CC(=O)NC2=C(C1=NNC3=CC=C(C=C3)Br)N=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator